molecular formula C8H11N B140818 N-Methylbenzylamine CAS No. 103-67-3

N-Methylbenzylamine

Cat. No.: B140818
CAS No.: 103-67-3
M. Wt: 121.18 g/mol
InChI Key: RIWRFSMVIUAEBX-UHFFFAOYSA-N
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Description

N-Benzylmethylamine, also known as N-Methylbenzylamine, is an organic compound with the molecular formula C8H11N. It is a secondary amine where a benzyl group is attached to the nitrogen atom of a methylamine. This compound is a clear, colorless to pale yellow liquid with a characteristic amine odor. It is used in various chemical reactions and industrial applications due to its unique properties.

Mechanism of Action

Target of Action

N-Methylbenzylamine, also known as N-Methylbenzenemethanamine, is a key component in pharmaceutical synthesis . It primarily targets the synthesis of amine-based drugs . Amines are organic compounds that contain a nitrogen atom bonded to one or more carbon atoms. They are widely used in the pharmaceutical industry due to their ability to interact with various biological targets in the human body .

Mode of Action

This compound serves as a valuable starting material for the synthesis of amines . It can undergo various chemical reactions, such as alkylation and acylation, to introduce different functional groups onto its structure . These functional groups are crucial for the desired pharmacological activity of the final drug product .

Biochemical Pathways

This compound is involved in the synthesis of amines . This process involves reactions such as reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are crucial in pharmaceutical synthesis . By modifying the structure of this compound, researchers can fine-tune the drug’s absorption, distribution, metabolism, and excretion properties . This optimization process ensures that the drug reaches its target site in the body and remains active for the desired duration .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role as a building block, catalyst, and stabilizer in pharmaceutical synthesis . As a building block, it contributes to the structure of the final drug product . As a catalyst, it facilitates chemical reactions, increasing the rate of reaction and improving the overall efficiency of the synthesis . As a stabilizer, it prevents or minimizes undesirable reactions, such as degradation or decomposition under certain conditions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, the enzymatic process of converting methylbenzylamine to acetophenone is strongly affected by product inhibition, requiring the removal of acetophenone from the media during its synthesis . Additionally, this compound can be air sensitive through reaction with carbon dioxide , indicating that the compound’s action can be influenced by the presence of certain gases in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzylmethylamine can be synthesized through several methods. One common method involves the reduction of N-methyl-1-phenylmethanimine using hydrogen gas in the presence of a palladium on carbon catalyst. The reaction is typically carried out in dichloromethane at room temperature under atmospheric pressure for about three hours .

Another method involves the reaction of benzyl chloride with methylamine in the presence of a base such as sodium hydroxide. This reaction is usually conducted in an organic solvent like benzene at elevated temperatures .

Industrial Production Methods

In industrial settings, N-Benzylmethylamine is often produced through the catalytic hydrogenation of N-methyl-1-phenylmethanimine. This method is preferred due to its high yield and efficiency. The reaction conditions are optimized to ensure complete conversion of the starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Benzylmethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: IBX in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride and methylamine in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding imines or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted amines depending on the substituent used.

Scientific Research Applications

N-Benzylmethylamine has several applications in scientific research:

Comparison with Similar Compounds

N-Benzylmethylamine can be compared with other similar compounds such as:

    Benzylamine: Lacks the methyl group attached to the nitrogen atom, making it less lipophilic.

    N-Methylamine: Lacks the benzyl group, resulting in different chemical and biological properties.

    N,N-Dimethylbenzylamine: Contains an additional methyl group on the nitrogen, which can affect its reactivity and interactions.

N-Benzylmethylamine is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-methyl-1-phenylmethanamine
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InChI

InChI=1S/C8H11N/c1-9-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3
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InChI Key

RIWRFSMVIUAEBX-UHFFFAOYSA-N
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Canonical SMILES

CNCC1=CC=CC=C1
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Molecular Formula

C8H11N
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Related CAS

13426-94-3 (hydrochloride)
Record name N-Methylbenzylamine
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DSSTOX Substance ID

DTXSID9048439
Record name N-Methylbenzylamine
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Molecular Weight

121.18 g/mol
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Physical Description

Colorless liquid with an amine-like odor; [Alfa Aesar MSDS]
Record name N-Methylbenzylamine
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Vapor Pressure

0.65 [mmHg]
Record name N-Methylbenzylamine
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CAS No.

103-67-3
Record name N-Methylbenzylamine
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Record name N-METHYLBENZYLAMINE
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Synthesis routes and methods I

Procedure details

Imines were hydrogenated using in situ-generated complex 2. Hydrogenation of N-benzylidene benzylamine proceeded under 4 atm H2 at 60° C. to afford dibenzylamine in 84% isolated yield using 2 mol % of complex 2 (Table 2, entry 13). N-Benzylidenemethylamine and N-benzylideneaniline were also hydrogenated by the cobalt catalyst, affording N-benzyl methyl amine and N-benzylaniline in good yields (Table 2, entries 14 and 15). Previous examples of cobalt-catalyzed imine hydrogenation are scarce.
[Compound]
Name
complex 2
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Synthesis routes and methods II

Procedure details

A solution of benzaldehyde (2.0 ml, 20.0 mmol) and methylamine (2.0M in THF) (20.0 ml, 40.0 mmol) and methanol (20 ml) was stirred at room temperature for 20 h under a nitrogen atmosphere. Sodium borohydride (2.27 g, 60.0 mmol) was added to the solution and it was stirred at room temperature for 2 h. The solvent was removed out under reduced pressure and the residue dissolved in chloroform. The chloroform was washed with brine, and dried over magnesium sulphate. The solvent was removed under reduced pressure to yield a yellow oil (1.32 g, 55%).
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2 mL
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20 mL
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20 mL
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2.27 g
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Yield
55%

Synthesis routes and methods III

Procedure details

To a solution of 3-methoxybenzaldehyde (180 g, 1.32 mol) in methanol (1 L) was added a 40% aqueous solution of methylamine (113 ml, 1.31 mol) followed by 1 hour stirring at 0° C. Sodium borohydride (75 g, 1.98 mol) was added portionwise at 0° C. and the reaction mixture was stirred for 1 hour. The solution was concentrated to a smaller volume then, was diluted with water (200 mL) and the resulting solution was extracted with methylene chloride (3×500 mL). The combined organic extracts were dried over sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude N-methylbenzylamine (220 g, quantitative) as clear oil, which was used in the next step without further purification: 1H NMR (CDCl3, 500 MHz) δ.7.23 (t, J=8.0 Hz, 1H), 6.92-6.88 (m, 2H), 6.81-6.78 (m, 1H), 3.80 (s, 3H), 3.73 (s, 2H), 2.45 (s, 3H), 2.07 (broad s, 1H).
Quantity
180 g
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aqueous solution
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113 mL
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75 g
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Synthesis routes and methods IV

Procedure details

In 6 ml. of toluene were dissolved 2.0 g. of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-β-chloroethyl ester 5-methyl ester and 1.3 g. of N-methylbenzylamine and the solution thus formed was refluxed for 5 hours under heating. After the reaction was over, the reaction mixture was mixed with 30 ml. of chloroform and 10 ml. of water and then the organic layer thus formed was separated and washed with 10 ml. of 10% hydrochloric acid and then with water. The organic solvent solution thus obtained was dried over anhydrous magnesium sulfate and then the solvent was distilled away under reduced pressure. The residue was added to 10 ml. of ethyl acetate and the mixture was stirred under cooling, whereby 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-β-(N-benzyl-N-methylamino)ethyl ester 5-methyl ester hydrochloride was crystallized. The amount of the product thus obtained was 1.6 g. The product recrystallized from a methanol-acetone mixture had a melting point of 180°-181° C.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Methylbenzylamine
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Reactant of Route 6
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